molecular formula C8H8N2OS B1224501 Benzoylthiourea CAS No. 614-23-3

Benzoylthiourea

Cat. No. B1224501
CAS RN: 614-23-3
M. Wt: 180.23 g/mol
InChI Key: DQMWMUMCNOJLSI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzoylthiourea derivatives are synthesized through the condensation reaction of benzoylisothiocyanate with various aminophenols or amino acids, yielding a series of substituted benzoylthiourea compounds. These reactions typically result in crystalline forms of benzoylthiourea derivatives, which are characterized using spectroscopic techniques such as FT-IR, UV-Vis, NMR, and X-ray crystallography (Abosadiya et al., 2019), (Xiao-ming, 2006).

Molecular Structure Analysis

The molecular structures of benzoylthiourea derivatives are elucidated through X-ray chemical crystallographic studies, revealing that these compounds can crystallize in various crystal systems such as triclinic and monoclinic. These structures often exhibit trans-cis configuration concerning the positions of carbonylbenzoyl and hydroxyphenyl groups, against the thiono C=S bonds across their C–N bonds (Abosadiya et al., 2019).

Chemical Reactions and Properties

Benzoylthiourea derivatives participate in a variety of chemical reactions, including coordination to metal centers through their S and O donor atoms. These reactions lead to the formation of complexes that have been studied for their potential as anticancer agents due to their stability and biological activities (Parveen et al., 2019).

Physical Properties Analysis

The physical properties of benzoylthiourea derivatives, such as their crystalline structure, are investigated through spectroscopic methods and X-ray diffraction analysis. These studies provide insights into the compounds' stability, molecular geometry, and the nature of intra- and intermolecular interactions (Okuniewski et al., 2017).

Chemical Properties Analysis

Benzoylthiourea derivatives exhibit a range of chemical properties, including the ability to form hydrogen bonds, coordinate to metals, and undergo various chemical transformations. These properties are closely related to their functional groups and molecular structure, influencing their applications in fields such as catalysis and material science (Atis et al., 2012).

Scientific Research Applications

3. Urease Inhibitors

  • Results: Several Benzoylthiourea derivatives were found to be more potent than the reference inhibitor N-(butyl)thiophosphoric triamide (NBPT; 40%). These compounds showed promise as potential additives for urea-based fertilizers .

4. Synthetic Precursors

  • Results: The results or outcomes obtained, including any quantitative data or statistical analyses, are not specified in the available information .

5. Chemosensors

  • Results: The results or outcomes obtained, including any quantitative data or statistical analyses, are not specified in the available information .

6. Organocatalysts

  • Results: The results or outcomes obtained, including any quantitative data or statistical analyses, are not specified in the available information .

Safety And Hazards

Benzoylthiourea and its derivatives should be handled with care. If swallowed, it is advised to call a poison center or doctor . It is also recommended to wash face, hands, and any exposed skin thoroughly after handling .

properties

IUPAC Name

N-carbamothioylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c9-8(12)10-7(11)6-4-2-1-3-5-6/h1-5H,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMWMUMCNOJLSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90210318
Record name Benzamide, N-(aminothioxomethyl)- (9CI)
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Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Benzoylthiourea

CAS RN

614-23-3
Record name Benzoylthiourea
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Record name Benzoylthiourea
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Record name Benzoylthiourea
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Record name Benzoyl Thiourea
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Record name BENZOYLTHIOUREA
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Synthesis routes and methods

Procedure details

To a two-liter-round-bottomed flask fitted with an overhead stirrer, addition funnel and a condenser was added 400 ml of acetone and 85.0 g (1.12 moles) of ammonium thiocyanate. To this solution was added 140.6 g (1.00 moles) of benzoyl chloride. The resultant slurry was heated at reflux for 15 minutes and then the heat was removed and 200 ml of concentrated ammonium hydroxide was added at a rate to maintain reflux. The reaction mixture was heated at reflux for an additional 15 minutes and then cooled to room temperature. This mixture was added to 6 liters of water, and the resulting precipitate was collected by filtration and washed with 2 liters of water, then air dried and recrystallized from 1.5 liters of ethanol to give 98.5 g of the desired product as a white solid, mp 170°-171° C.
Quantity
140.6 g
Type
reactant
Reaction Step One
Quantity
85 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,390
Citations
U Yunus, MK Tahir, MH Bhatti, S Ali… - … Section E: Structure …, 2008 - scripts.iucr.org
The title compound, C15H11N3OS2, was synthesized from benzoyl thiocyanate and 2-aminobenzothiazole in dry acetone. The thiourea group is in the thioamide form. The molecules …
Number of citations: 12 scripts.iucr.org
G Kavak, S Özbey, G Binzet… - Turkish Journal of …, 2009 - journals.tubitak.gov.tr
… Three benzoylthiourea derivatives were synthesized and characterized by spectroscopic … According to all of the results, the different packing arrangements of benzoylthiourea …
Number of citations: 29 journals.tubitak.gov.tr
NIM Halim, K Kassim, AH Fadzil… - … Conference on Chemistry …, 2011 - researchgate.net
A series of benzoylthiourea ligands were synthesized by condensation of benzoylisothiocyanate with primary amine derivatives in acetone to give N-(2-methoxybenzoyl)-N’-(4-…
Number of citations: 12 www.researchgate.net
G Kurt, F Sevgi, B Mercimek - Chemical Papers, 2009 - degruyter.com
In this study, new benzoylthiourea derivatives, (E)-N-[(2-benzamidomethyleneamino)ethylcarbamothioyl]benzamide H3L′, N-(1-(3-benzoylthioureido)propan-2-ylcarbamothioyl)-…
Number of citations: 28 www.degruyter.com
W Yang, H Liu, M Li, F Wang, W Zhou, J Fan - Journal of inorganic …, 2012 - Elsevier
Four new thiocarbonyl fluorobenzamides and their complexes with cobalt have been synthesized and characterized by elemental analysis, FTIR, and 1 H NMR. Five crystal structures of …
Number of citations: 69 www.sciencedirect.com
A Abdelhamid, A Elsaghiera, S Aref… - Current Chemistry …, 2021 - m.growingscience.com
Due to the complicated problems coming from excessive applications of insecticides, searching for safe substitutes to these insecticides has become a necessity. Thus, the insect growth …
Number of citations: 52 m.growingscience.com
F Faye, R Sylla-Gueye, IE Thiam, J Orton… - Science Journal of …, 2020 - researchgate.net
The dissymmetric compound C21H17N3O2S. 0.5 H2O obtained by a reaction of 1, 2-diaminobenzene, potassium thiocyanate and benzoyl chloride in 1/1/2 ratio is characterized by …
Number of citations: 2 www.researchgate.net
AA Al-Abbasi, SS Tan, MB Kassim - Acta Crystallographica Section E …, 2010 - scripts.iucr.org
… As in most benzoylthiourea derivatives of the type R 1 C(O)NHC(S)NHR 2 , the title compound has a syn–anti configuration for the hydroxyphenyl and benzoyl groups with respect to the …
Number of citations: 11 scripts.iucr.org
C Limban, MC Chifiriuc, MT Caproiu, F Dumitrascu… - Molecules, 2020 - mdpi.com
The increasing threat of antimicrobial resistance to all currently available therapeutic agents has urged the development of novel antimicrobials. In this context, a series of new …
Number of citations: 23 www.mdpi.com
UA Khan, A Badshah, MN Tahir, E Khan - Polyhedron, 2020 - Elsevier
2,4,6-Trimethylphenyl-3-benzoylthiourea (L) and its gold(I), silver(I) and copper(I) complexes were synthesized. Treatment of L with HAuCl 4 , AgNO 3 and CuI in CH 3 CN afforded …
Number of citations: 27 www.sciencedirect.com

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